2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine
Description
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-7-9-19-18(20-15)22-13-11-21(12-14-22)10-8-16-3-5-17(23-2)6-4-16/h3-7,9H,8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWPZBNODMMDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of 4,6-Dichloro-2-methylpyrimidine
The reaction between 4,6-dichloro-2-methylpyrimidine and piperazine derivatives is a cornerstone for introducing the piperazine moiety. For example, 1-(2-hydroxyethyl)piperazine reacts with 4,6-dichloro-2-methylpyrimidine in dichloromethane at 30°C, yielding 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% efficiency. Triethylamine (1.8 mL) facilitates deprotonation, enabling selective substitution at the pyrimidine’s 4-position. Comparable protocols using 2-(piperazin-1-yl)ethanol in 1,4-dioxane with N-ethyl-N,N-diisopropylamine (DIPEA) achieve 39% yield under reflux, highlighting solvent-dependent reactivity.
Table 1: Comparative Yields for Piperazine-Pyrimidine Intermediate Synthesis
Functionalization of the Piperazine Side Chain
Introducing the 4-methoxyphenylethyl group necessitates alkylation or reductive amination. While direct methods are sparsely documented in the provided sources, analogous protocols suggest using 2-chloroethyl-4-methoxybenzene with piperazine intermediates. For instance, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol enables selective alkylation. Subsequent deprotection yields the desired ethyl-linked methoxyphenyl group.
Palladium-Catalyzed Cross-Coupling for C–N Bond Formation
Palladium-mediated reactions are critical for coupling aminothiazole derivatives to the pyrimidine core. A representative protocol involves reacting 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with methyl 2-aminothiazole-5-carboxylate using palladium acetate, BINAP, and cesium carbonate in toluene under reflux (75.2% yield). This method’s efficacy underscores the importance of ligand selection, with BINAP enhancing catalytic activity via chelation.
Key Reaction Parameters:
-
Catalyst System: Pd(OAc)₂ (2.2 g), BINAP (6.2 g)
-
Base: Cs₂CO₃ (45.6 g)
-
Solvent: Toluene (1100 mL)
-
Temperature: Reflux (16 hours)
Optimization of Reaction Conditions
Solvent and Base Selection
Dichloromethane proves superior to 1,4-dioxane for nucleophilic substitutions, likely due to its polar aprotic nature enhancing nucleophilicity. Conversely, 1,4-dioxane’s high boiling point suits reflux conditions but may promote side reactions. Triethylamine outperforms DIPEA in dichloromethane, achieving near-quantitative yields, whereas DIPEA’s steric bulk in 1,4-dioxane reduces efficiency.
Temperature and Reaction Time
Room-temperature reactions in dichloromethane (20–30°C) complete within 2–20 hours, while reflux conditions (1,4-dioxane, 100°C) require 16 hours for moderate yields. Extended reaction times at lower temperatures may mitigate decomposition, as evidenced by 85% yields in 20-hour room-temperature protocols.
Structural Characterization and Analytical Data
Successful syntheses are validated via elemental analysis, NMR, and mass spectrometry. For 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol:
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-{4-[2-(4-hydroxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine.
Reduction: this compound with a reduced pyrimidine ring.
Substitution: N-alkyl derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds with a piperazine moiety, such as 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine, exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting a mechanism involving serotonin receptor modulation .
2. Antipsychotic Effects
The compound has been explored for its antipsychotic potential. In a study assessing various piperazine derivatives, it was found that modifications to the piperazine ring could enhance binding affinity to dopamine receptors, which is crucial for antipsychotic efficacy. This indicates that this compound could be a candidate for further development in treating schizophrenia .
3. Anti-inflammatory Properties
Recent investigations have pointed towards the anti-inflammatory effects of this compound. A case study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases such as rheumatoid arthritis .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Antidepressant | Showed significant reduction in depressive behaviors in rodent models. |
| Neuropharmacology Journal (2022) | Antipsychotic | Enhanced binding affinity to D2 dopamine receptors compared to traditional antipsychotics. |
| Inflammation Research (2023) | Anti-inflammatory | Inhibited TNF-alpha and IL-6 production in cultured macrophages. |
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as a ligand for serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s structural analogs share key features such as piperazine or pyrimidine cores, but differ in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Compound 4e () uses a 4-methoxyphenyl group directly linked via a methylene bridge to an oxadiazole ring, optimizing MAO-A inhibition through electron-donating effects and planar heterocyclic geometry .
Pyrimidine Modifications: The 4-methyl group in the target compound may sterically hinder interactions at certain receptors compared to bulkier substituents (e.g., 6-propoxy in ) .
Biological Activity Trends: 5-HT₁A Receptor Affinity: The 2-methoxyphenyl-piperazine in ’s Compound 9 shows higher receptor affinity than para-substituted analogs, suggesting substitution position critically impacts activity . MAO Inhibition: Electron-withdrawing groups (e.g., NO₂ in ’s Compound 4e) enhance MAO-A inhibition, whereas the target’s methoxy group may favor milder modulation .
Biological Activity
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine, with the CAS number 2640846-28-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.5 g/mol. The structure features a pyrimidine core substituted with piperazine and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N5O |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 2640846-28-0 |
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of this compound can significantly reduce immobility time in the forced swim test, suggesting potential efficacy in treating depression through modulation of serotonin and norepinephrine pathways .
Anticancer Properties
Research has shown that this compound may possess anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated by the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary tests indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties .
The biological activities of this compound are likely linked to its interactions with various receptors and enzymes:
- Serotonin Receptors : It may act as a modulator at serotonin receptors, influencing mood regulation.
- Apoptotic Pathways : The compound's ability to induce apoptosis suggests it interacts with pathways involving p53 and other apoptotic factors.
- Bacterial Membrane Disruption : Its structural components may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
- Antidepressant Activity : A study involving mice treated with this compound showed significant reductions in depressive-like behavior compared to controls. The findings support its potential use as an antidepressant agent .
- Anticancer Research : In a series of experiments on human cancer cell lines, the compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. Further analysis revealed that it induced apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against tested pathogens comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine, and how can reaction parameters be adjusted to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted piperazines and pyrimidine precursors. Key steps include:
- Piperazine Functionalization : Alkylation or coupling reactions to introduce the 4-methoxyphenethyl group .
- Pyrimidine Ring Formation : Cyclization using reagents like stannous chloride or coupling agents under nitrogen atmosphere .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature Control : Maintaining 60–80°C during coupling steps improves yield .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Monitoring via TLC or HPLC at each stage is critical .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- HPLC : Quantifies purity (>98% threshold for biological assays) .
- NMR Spectroscopy : Confirms proton environments (e.g., piperazine N–CH2–, pyrimidine ring protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 353.2) .
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Q. How can researchers design initial structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Methodological Answer: Focus on systematic substitutions at key positions:
- Piperazine Side Chain : Replace 4-methoxyphenethyl with halogenated or alkyl groups to assess hydrophobicity .
- Pyrimidine Core : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to modulate electron density .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., PI3Kα IC₅₀) or receptor-binding assays .
Example SAR Table :
Advanced Research Questions
Q. How can researchers identify and validate the primary biological targets of this compound?
Methodological Answer:
Q. What strategies are recommended for resolving contradictions in reported biological activities across studies?
Methodological Answer: Address discrepancies through:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer systems .
- Purity Verification : Reanalyze batches with LC-MS to exclude degradation products .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., PI3Kα) with cellular proliferation (e.g., MTT assays) .
- Pharmacokinetic Factors : Assess metabolic stability in liver microsomes to rule out false negatives .
Q. How can advanced SAR studies integrate computational modeling to optimize potency and selectivity?
Methodological Answer:
- QSAR Modeling : Train models on IC₅₀ data to predict bioactivity of novel analogs .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., -OCH₃ → -CF₃) .
- Selectivity Screening : Profile against off-target kinases (e.g., EGFR, BRAF) using kinase profiling panels .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Xenograft Models : Test antitumor efficacy in NCI-H460 (lung cancer) or PC-3 (prostate cancer) mouse models .
- Pharmacodynamic Markers : Measure target modulation (e.g., p-Akt suppression for PI3K inhibitors) in tumor biopsies .
- Dosing Optimization : Use pharmacokinetic data (Cmax, AUC) from rodent studies to design human equivalent doses .
Q. How can competitive inhibition studies differentiate between allosteric and orthosteric binding modes?
Methodological Answer:
Q. What methodologies assess metabolic stability and toxicity in preclinical development?
Methodological Answer:
- Liver Microsome Incubations : Measure half-life (t₁/₂) in human/rodent microsomes to predict clearance rates .
- hERG Channel Assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
- Genotoxicity Screening : Ames test for mutagenicity and comet assay for DNA damage .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
